molecular formula C10H13F3 B3102840 1,2,3,4-Tetramethyl-5-(trifluoromethyl)cyclopenta-1,3-diene CAS No. 142701-59-5

1,2,3,4-Tetramethyl-5-(trifluoromethyl)cyclopenta-1,3-diene

Cat. No.: B3102840
CAS No.: 142701-59-5
M. Wt: 190.2 g/mol
InChI Key: ZXJPOJMXUDEMRY-UHFFFAOYSA-N
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Description

1,2,3,4-Tetramethyl-5-(trifluoromethyl)cyclopenta-1,3-diene is an organic compound with the molecular formula C10H13F3 It is a derivative of cyclopentadiene, characterized by the presence of four methyl groups and one trifluoromethyl group attached to the cyclopentadiene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,3,4-Tetramethyl-5-(trifluoromethyl)cyclopenta-1,3-diene typically involves the alkylation of cyclopentadiene derivatives. One common method includes the reaction of cyclopentadiene with methylating agents such as methyl iodide in the presence of a strong base like sodium hydride. The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide under specific conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1,2,3,4-Tetramethyl-5-(trifluoromethyl)cyclopenta-1,3-diene undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, where the trifluoromethyl group or methyl groups can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alkanes or alcohols.

    Substitution: Formation of halogenated derivatives or other substituted cyclopentadienes.

Scientific Research Applications

1,2,3,4-Tetramethyl-5-(trifluoromethyl)cyclopenta-1,3-diene has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry and organometallic chemistry.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a building block for the synthesis of pharmaceutical compounds.

    Industry: Utilized in the development of advanced materials, including polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 1,2,3,4-Tetramethyl-5-(trifluoromethyl)cyclopenta-1,3-diene involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The compound can bind to active sites of enzymes, inhibiting their activity, or interact with receptors, modulating their signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    Pentamethylcyclopentadiene: Similar in structure but lacks the trifluoromethyl group.

    Trifluoromethylcyclopentadiene: Contains the trifluoromethyl group but lacks the additional methyl groups.

Uniqueness

1,2,3,4-Tetramethyl-5-(trifluoromethyl)cyclopenta-1,3-diene is unique due to the combination of multiple methyl groups and a trifluoromethyl group, which imparts distinct steric and electronic properties. This combination makes it a valuable ligand in coordination chemistry and a versatile building block in organic synthesis .

Properties

IUPAC Name

1,2,3,4-tetramethyl-5-(trifluoromethyl)cyclopenta-1,3-diene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13F3/c1-5-6(2)8(4)9(7(5)3)10(11,12)13/h9H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXJPOJMXUDEMRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C1C(F)(F)F)C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13F3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50514263
Record name 1,2,3,4-Tetramethyl-5-(trifluoromethyl)cyclopenta-1,3-diene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50514263
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

142701-59-5
Record name 1,2,3,4-Tetramethyl-5-(trifluoromethyl)cyclopenta-1,3-diene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50514263
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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